2-Methylbenzophenone

Catalog No.
S515946
CAS No.
131-58-8
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzophenone

CAS Number

131-58-8

Product Name

2-Methylbenzophenone

IUPAC Name

(2-methylphenyl)-phenylmethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

CKGKXGQVRVAKEA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

2-Methylbenzophenone; NSC 67362; ; NSC-67362; NSC67362

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2

Description

The exact mass of the compound 2-Methylbenzophenone is 196.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67362. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Methylbenzophenone (CAS No. 131-58-8) is an organic compound with the formula C14H12O. While its industrial applications include use in pharmaceuticals, agrochemicals, and dyestuffs [], its properties make it a valuable compound in scientific research for several reasons:

Organic Synthesis Intermediate

One of the primary applications of 2-Methylbenzophenone in research is as a key intermediate in organic synthesis. Its reactive ketone group (C=O) allows it to participate in various reactions to form more complex molecules. Scientists can utilize 2-Methylbenzophenone as a starting material for the synthesis of diverse organic compounds, including pharmaceuticals, functional materials, and research chemicals [].

Here are some examples of reactions where 2-Methylbenzophenone serves as a useful intermediate:

  • Condensation reactions: 2-Methylbenzophenone can undergo condensation reactions with various nucleophiles to form new carbon-carbon bonds. This allows for the creation of more complex structures with desired functionalities.
  • Grignard reactions: When reacted with Grignard reagents, 2-Methylbenzophenone can be converted into tertiary alcohols, which are valuable building blocks in organic synthesis [].

Photochemical Research

-Methylbenzophenone exhibits photochemical properties, meaning it can absorb light and undergo chemical reactions when exposed to light. This characteristic makes it a valuable tool in photochemical research. Scientists can use 2-Methylbenzophenone to study various photochemical processes, such as photoinduced electron transfer reactions and excited-state chemistry.

Here are some examples of how 2-Methylbenzophenone is used in photochemical research:

  • Photosensitizer: 2-Methylbenzophenone can act as a photosensitizer, absorbing light and transferring the absorbed energy to other molecules, initiating desired chemical reactions [].
  • Probe molecule: Due to its photochemical properties, 2-Methylbenzophenone can be used as a probe molecule to study the dynamics of light-induced processes in various systems [].

2-Methylbenzophenone is an aromatic ketone with the molecular formula C14H12OC_{14}H_{12}O and a molar mass of 196.24 g/mol. It is a colorless or light yellow transparent liquid that is insoluble in water but slightly soluble in organic solvents such as chloroform and methanol . This compound is recognized for its role as a photoinitiator in various chemical processes, particularly in polymerization reactions, and serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

2-Methylbenzophenone is considered a mild irritant and may cause skin or eye irritation upon contact. It's recommended to wear appropriate personal protective equipment (PPE) when handling this compound.

Available data:

  • Acute oral toxicity: LD50 (rat) > 5 g/kg. (LD50: Lethal Dose 50, the dose that is lethal to 50% of a test population)
: The compound can also engage in light-driven reactions, which have been shown to yield high product rates and efficiencies, particularly in microfluidic photoreactors .
  • Cross-Coupling Reactions: In synthetic chemistry, 2-methylbenzophenone can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Research indicates that 2-methylbenzophenone exhibits various biological activities. It has been studied for its potential roles as an antimicrobial agent and as a sensitizer in photodynamic therapy. The compound's ability to absorb UV light makes it useful in applications where UV protection is needed . Additionally, due to its structure, it may interact with biological systems, although specific mechanisms and effects require further investigation.

    The synthesis of 2-methylbenzophenone can be achieved through several methods:

    • Palladium-Catalyzed Coupling: One effective method involves the palladium-catalyzed coupling of 2-methylphenylsulfonylhydrazide with benzonitrile under inert gas conditions. The process typically requires heating the mixture with hydrogen peroxide as an oxidant .
    • Traditional Organic Synthesis: Another approach includes conventional organic synthesis techniques that utilize various reagents and solvents to facilitate the formation of the ketone from simpler starting materials .

    2-Methylbenzophenone has diverse applications across multiple fields:

    • Photoinitiator: It is widely used as a photoinitiator in UV-curable coatings and inks.
    • Pharmaceutical Intermediate: The compound serves as a key intermediate in the synthesis of various pharmaceuticals.
    • Agrochemicals: It is also utilized in the production of agrochemicals and dyestuffs, contributing to its importance in industrial chemistry .

    Several compounds share structural similarities with 2-methylbenzophenone, each possessing unique properties:

    Compound NameStructure TypeUnique Features
    BenzophenoneAromatic KetoneCommonly used as a UV filter; lacks methyl group.
    4-MethylbenzophenoneAromatic KetoneHas a methyl group at the para position; different reactivity.
    2-HydroxybenzophenoneAromatic KetoneContains a hydroxyl group; exhibits different biological activities.
    Benzylideneacetoneα,β-Unsaturated KetoneFeatures a double bond; used in flavoring and fragrance.

    The uniqueness of 2-methylbenzophenone lies in its specific position of the methyl group relative to the carbonyl function, which influences its reactivity and applications compared to other similar compounds. Its role as a photoinitiator sets it apart from others that may not possess this capability.

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    3.1

    Exact Mass

    196.0888

    Boiling Point

    308.0 °C

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    LSN1480NFF

    GHS Hazard Statements

    Aggregated GHS information provided by 465 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (94.84%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (94.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (94.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    131-58-8

    Wikipedia

    2-methylbenzophenone

    General Manufacturing Information

    Methanone, (2-methylphenyl)phenyl-: ACTIVE

    Dates

    Modify: 2023-08-15
    1: Mateos J, Cherubini-Celli A, Carofiglio T, Bonchio M, Marino N, Companyó X, Dell'Amico L. A microfluidic photoreactor enables 2-methylbenzophenone light-driven reactions with superior performance. Chem Commun (Camb). 2018 Jun 19;54(50):6820-6823. doi: 10.1039/c8cc01373j. PubMed PMID: 29611575.
    2: Bradley EL, Stratton JS, Leak J, Lister L, Castle L. Printing ink compounds in foods: UK survey results. Food Addit Contam Part B Surveill. 2013;6(2):73-83. doi: 10.1080/19393210.2012.725774. Epub 2012 Oct 2. PubMed PMID: 24779870.
    3: Li Z, Liu W, Chen X, Jia S, Wu Q, Zhu D, Ma Y. [Cloning and characterization of a novel carbonyl reductase for asymmetric reduction of bulky diaryl ketones]. Sheng Wu Gong Cheng Xue Bao. 2013 Jan;29(1):68-77. Chinese. PubMed PMID: 23631119.
    4: Gruendling T, Oehlenschlaeger KK, Frick E, Glassner M, Schmid C, Barner-Kowollik C. Rapid UV light-triggered macromolecular click conjugations via the use of o-quinodimethanes. Macromol Rapid Commun. 2011 Jun 1;32(11):807-12. doi: 10.1002/marc.201100159. Epub 2011 Apr 5. PubMed PMID: 21469243.

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